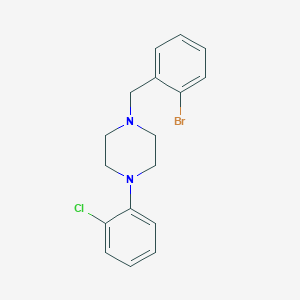![molecular formula C21H11F5O3 B4984041 1-methyl-3-[(pentafluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B4984041.png)
1-methyl-3-[(pentafluorobenzyl)oxy]-6H-benzo[c]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-3-[(pentafluorobenzyl)oxy]-6H-benzo[c]chromen-6-one is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as PFB-ME and has been found to have a range of biochemical and physiological effects. In
Mécanisme D'action
PFB-ME inhibits HDAC activity by binding to the active site of the enzyme. This binding prevents the enzyme from accessing its substrate and carrying out its normal function of removing acetyl groups from histones. As a result, the acetylation status of histones is altered, leading to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of PFB-ME are still being studied. However, it has been shown to have anti-inflammatory and anti-tumor properties in vitro and in vivo. PFB-ME has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PFB-ME is its specificity for HDACs. Unlike other HDAC inhibitors, PFB-ME does not inhibit other enzymes that are important for cell function. This specificity makes PFB-ME a valuable tool for studying the role of HDACs in various biological processes.
However, there are also limitations to using PFB-ME in lab experiments. One limitation is its solubility in water. PFB-ME is highly hydrophobic and requires the use of organic solvents for its preparation and use in experiments. This can make it difficult to use in certain experimental systems.
Orientations Futures
There are several future directions for research on PFB-ME. One area of interest is in the development of PFB-ME analogs with improved solubility and bioavailability. Another area of interest is in the study of PFB-ME in combination with other drugs for cancer treatment. Additionally, more research is needed to fully understand the biochemical and physiological effects of PFB-ME and its potential therapeutic applications.
Conclusion
In conclusion, PFB-ME is a promising compound for scientific research with potential applications in epigenetics and cancer treatment. Its specificity for HDACs makes it a valuable tool for studying the role of these enzymes in biological processes. However, there are also limitations to its use in lab experiments, such as its solubility in water. Further research is needed to fully understand the biochemical and physiological effects of PFB-ME and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of PFB-ME involves the reaction of 1-methyl-6H-benzo[c]chromen-6-one with pentafluorobenzyl bromide in the presence of a base such as potassium carbonate. The resulting compound is then purified using column chromatography to obtain the final product. This synthesis method has been optimized to produce high yields of PFB-ME with good purity.
Applications De Recherche Scientifique
PFB-ME has been found to have a range of scientific research applications. One of the most promising applications is in the field of epigenetics. PFB-ME has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDAC activity, PFB-ME can alter the epigenetic landscape of cells and potentially lead to the discovery of new therapeutic targets for diseases such as cancer.
Propriétés
IUPAC Name |
1-methyl-3-[(2,3,4,5,6-pentafluorophenyl)methoxy]benzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11F5O3/c1-9-6-10(28-8-13-16(22)18(24)20(26)19(25)17(13)23)7-14-15(9)11-4-2-3-5-12(11)21(27)29-14/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSVARSMJDLTSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C3=CC=CC=C3C(=O)O2)OCC4=C(C(=C(C(=C4F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11F5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl {[butyl(cyclopropylcarbonyl)amino]methyl}phosphonate](/img/structure/B4983962.png)
![1-(3-chlorophenyl)-4-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4983970.png)
![6-(1,1-dimethylpropyl)-2-[(3-methyl-4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4983979.png)
![3,7-dichloro-6-methoxy-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4983989.png)
![N-[2-(4-methylphenoxy)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B4983994.png)
![N~1~-(4-ethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4983998.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4984001.png)
![bis(2-methoxyethyl) 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4984008.png)
![3-bromo-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4984010.png)


![N-(1-phenylethyl)-2-{4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B4984040.png)
![2-chloro-N-{2-[(3-methoxyphenyl)acetyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}benzamide](/img/structure/B4984043.png)
![5-(1,3-benzodioxol-5-yl)-3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4984051.png)